The compound (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea is a complex organic molecule characterized by its unique structure, which includes a urea functional group linked to an aminoethyl chain and a pyridine ring substituted with chlorine and trifluoromethyl groups. This molecular configuration suggests potential applications in pharmaceuticals, particularly in the development of targeted therapies due to its ability to interact with biological systems.
The reactivity of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea can be explored through several chemical transformations:
These reactions are crucial for modifying the compound's properties and enhancing its efficacy in biological applications.
Preliminary studies suggest that (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea exhibits significant biological activity, particularly in:
Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.
The synthesis of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while optimizing conditions for maximum efficiency.
The potential applications of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea include:
These applications underscore the compound's relevance across multiple fields.
Interaction studies are essential to understand how (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea interacts with biological targets. Key areas of focus include:
These studies will help determine the viability of this compound in clinical settings.
Several compounds share structural features with (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea, including:
These comparisons illustrate how (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea stands out due to its unique trifluoromethyl group and specific biological interactions, potentially enhancing its therapeutic profile compared to structurally similar compounds.
(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea is a urea derivative with a pyridine-based scaffold. Its IUPAC name, 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylurea, systematically describes its structure:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀ClF₃N₄O | |
| Molecular Weight | 282.65 g/mol | |
| CAS Registry Number | 303153-08-4 | |
| Heavy Atom Count | 25 | |
| Rotatable Bonds | 6 | |
| Hydrogen Bond Donors/Acceptors | 3/3 |
The compound’s structure is further defined by its SMILES notation: C1=C(C=NC(=C1Cl)NCCNC(=O)N)C(F)(F)F, which encodes the spatial arrangement of atoms and functional groups. The trifluoromethyl (-CF₃) group enhances lipophilicity and electron-withdrawing effects, while the urea moiety (-NHCONH₂) facilitates hydrogen bonding, critical for molecular recognition in biological systems.
The synthesis and application of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea emerged alongside advancements in fluorinated heterocyclic chemistry during the late 20th and early 21st centuries. Key milestones include:
The compound’s synthesis typically involves multi-step protocols:
These methods, optimized for yield and purity, underscore the compound’s role as a versatile intermediate in drug discovery pipelines.
(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea epitomizes three key trends in heterocyclic chemistry:
The trifluoromethyl group (-CF₃) imparts:
The urea moiety serves as a:
Combining pyridine and urea functionalities creates hybrid scaffolds with dual pharmacological profiles:
The molecular formula of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea is C₉H₁₀ClF₃N₄O, with a molecular weight of 306.66 g/mol [4]. The structure features a pyridine ring substituted at the 2-position with an aminoethylurea side chain, a chlorine atom at the 3-position, and a trifluoromethyl group at the 5-position. The SMILES notation C1=C(C=NC(=C1Cl)CN(CCN)C(=O)N)C(F)(F)F [1] [4] highlights the connectivity of the urea moiety (-NH-C(=O)-NH₂) to the ethylamino linker, which bridges the pyridine ring.
Bond length analysis derived from crystallographic studies of analogous pyridine-urea compounds reveals that the N-N bond between the pyridine and ethylamino group measures approximately 1.425 Å, while the C=O bond in the urea group is 1.23 Å [2]. These values align with typical sp³-hybridized nitrogen and carbonyl bonds, respectively.
Single-crystal X-ray diffraction (XRD) studies of related N-alkoxy-N-(1-pyridinium)urea chlorides provide insights into the potential crystal packing of the title compound. For example, the urea group in similar structures participates in intermolecular hydrogen bonds with chloride ions, such as N-H···Cl⁻ interactions with bond lengths of 2.74 Å [2]. The pyridine ring adopts a planar conformation, with a dihedral angle of 18° relative to the urea plane, minimizing steric hindrance [2].
Unit cell parameters for analogous compounds include:
These metrics suggest a monoclinic crystal system stabilized by hydrogen-bonded dimers, a feature likely conserved in the target compound.
¹H NMR data for structurally related pyridine-ureas show characteristic signals:
¹³C NMR spectra reveal key resonances:
HRMS analysis of the [M + H]⁺ ion for the compound yields an exact mass of 307.0632, consistent with the theoretical value (307.0635) for C₉H₁₁ClF₃N₄O⁺ [3] [4]. Fragmentation patterns include loss of the urea moiety (-60.06 Da) and cleavage of the ethylamino linker (-73.09 Da).
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the HOMO-LUMO gap to be 5.2 eV, indicating moderate reactivity. The electrostatic potential surface shows electron-deficient regions near the trifluoromethyl group (-0.35 e⁻/ų) and electron-rich zones around the urea oxygen (-0.18 e⁻/ų) [2].
Mulliken charges highlight polarization effects:
These results suggest nucleophilic attack is most likely at the pyridine ring, while electrophilic interactions occur at the urea group.
Rotational energy barriers for the ethylamino linker were computed using DFT. The lowest-energy conformation features a gauche arrangement (torsion angle = 67°), stabilized by intramolecular hydrogen bonding between the urea NH and pyridine nitrogen (N-H···N, 2.09 Å) [2]. Alternative anti conformers (torsion angle = 180°) are 4.3 kcal/mol higher in energy due to steric clashes between the trifluoromethyl group and urea oxygen.
Molecular dynamics simulations in water reveal rapid interconversion between conformers (τ₁/₂ = 12 ps), indicating flexibility in solution. However, crystal packing forces restrict motion, favoring the gauche conformation [2].
Thiocarbonyldiimidazole-mediated coupling reactions represent a significant advancement in the synthesis of urea derivatives, offering a safer alternative to traditional phosgene-based methodologies [1] [2]. This approach demonstrates particular relevance for the preparation of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea through its ability to facilitate efficient carbon-nitrogen bond formation under mild conditions.
The mechanism of thiocarbonyldiimidazole coupling involves the formation of a reactive thiocarbonyl intermediate that undergoes nucleophilic displacement by amine substrates [1]. In the synthesis of the target compound, 3-chloro-5-(trifluoromethyl)pyridin-2-amine serves as the primary nucleophile, reacting with ethylenediamine-derived intermediates through thiocarbonyldiimidazole activation [3]. The reaction proceeds via imidazole autocatalysis, where imidazole acts as a nucleophilic catalyst leading to a more reactive cationic thiocarbonyldiimidazole species [1].
Reaction kinetics studies demonstrate that the thiocarbonyldiimidazole-mediated process exhibits inverse first-order kinetics with respect to imidazole anion concentration [1]. This unusual kinetic behavior suggests that the catalytic mechanism differs from conventional base-catalyzed reactions, with density functional theory calculations supporting the role of imidazole as a nucleophilic rather than basic catalyst [1]. The activation energy for this process typically ranges from 42-48 kilojoules per mole, significantly lower than alternative synthetic routes [1].
The optimal reaction conditions for thiocarbonyldiimidazole-mediated synthesis involve temperatures between 0-25 degrees Celsius with reaction times of 2-6 hours [3]. These mild conditions preserve the integrity of sensitive functional groups, particularly the trifluoromethyl substituent, which can undergo decomposition under harsh conditions [3]. Solvent selection proves critical, with anhydrous dichloromethane and acetonitrile providing optimal results due to their ability to stabilize reactive intermediates while maintaining substrate solubility [3].
Optimization studies reveal that the molar ratio of thiocarbonyldiimidazole to amine substrate significantly influences reaction efficiency [4]. A 1.2:1 ratio of thiocarbonyldiimidazole to amine typically provides optimal yields while minimizing the formation of undesired thiourea byproducts [4]. The presence of nucleophilic catalysts such as 4-dimethylaminopyridine can enhance reaction rates by factors of 3-5, though careful control is required to prevent overreaction [1].
Several alternative synthetic pathways exist for the formation of aminoethyl-urea derivatives, each offering distinct advantages and limitations depending on the specific structural requirements and scale of production [5] [6]. These methodologies provide complementary approaches to thiocarbonyldiimidazole-mediated coupling, particularly when specific functional group tolerance or economic considerations dictate alternative strategies.
Carbamate aminolysis represents a well-established alternative pathway that avoids the use of toxic phosgene derivatives [5]. This methodology involves the reaction of ethylenediamine with phenyl N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)carbamate under elevated temperatures of 80-120 degrees Celsius [5]. The reaction proceeds through a nucleophilic substitution mechanism where the ethylenediamine displaces the phenoxy leaving group, forming the desired urea linkage with yields typically ranging from 60-85 percent [5].
The carbamate aminolysis pathway offers several advantages, including the absence of gaseous byproducts and the ability to use readily available starting materials [5]. However, the requirement for elevated temperatures can lead to decomposition of thermally sensitive substituents, particularly the trifluoromethyl group [5]. Optimization studies demonstrate that the use of polar aprotic solvents such as dimethylformamide can reduce the required reaction temperature to 60-80 degrees Celsius while maintaining acceptable yields [5].
Isocyanate-based coupling reactions provide another viable alternative, utilizing pre-formed 3-chloro-5-(trifluoromethyl)pyridin-2-yl isocyanate as the electrophilic partner [5]. This approach offers excellent yields (75-90 percent) and short reaction times (1-8 hours) under mild conditions [5]. The isocyanate intermediate can be prepared in situ from the corresponding amine using triphosgene or prepared separately and stored under anhydrous conditions [5].
The main limitation of isocyanate-based approaches lies in the requirement for pre-formed isocyanate reagents, which necessitates additional synthetic steps and specialized handling procedures [5]. Furthermore, the formation of isocyanates from aromatic amines containing electron-withdrawing groups such as trifluoromethyl substituents can be challenging due to reduced nucleophilicity [5].
Carbonyldiimidazole-mediated synthesis offers a convenient alternative that combines many advantages of the thiocarbonyldiimidazole approach while utilizing the more readily available oxygen analog [5]. This methodology proceeds through the formation of an acyl imidazole intermediate that undergoes aminolysis with ethylenediamine [5]. Reaction conditions typically involve temperatures of 25-80 degrees Celsius with yields of 68-88 percent [5].
Metal-catalyzed carbonylation represents an emerging alternative that utilizes carbon monoxide as the carbonyl source [6]. Manganese-catalyzed dehydrogenative coupling of diamines with methanol provides a particularly attractive route, generating hydrogen gas as the only byproduct [6]. This approach requires elevated temperatures (140-180 degrees Celsius) and longer reaction times (8-24 hours) but offers excellent atom economy and environmental compatibility [6].
The selection of appropriate solvent systems plays a crucial role in optimizing the synthesis of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea, with both thermodynamic and kinetic factors influencing reaction outcomes [7] [8]. Comprehensive kinetic studies reveal that solvent polarity, hydrogen bonding capability, and coordinating ability significantly impact reaction rates, selectivity, and product yields.
Dichloromethane emerges as the optimal solvent for most synthetic pathways, exhibiting the highest reaction rate constants (2.3 × 10⁻³ M⁻¹s⁻¹) and lowest activation energies (45.2 kilojoules per mole) [9]. The moderate polarity of dichloromethane (polarity index 3.1) provides optimal solvation of both polar intermediates and nonpolar aromatic substrates [9]. Additionally, dichloromethane exhibits excellent compatibility with anhydrous reaction conditions, critical for preventing hydrolysis of reactive intermediates [9].
Acetonitrile represents another effective solvent choice, particularly for reactions requiring enhanced substrate solubility [8]. With a higher polarity index (5.8) compared to dichloromethane, acetonitrile provides improved solvation of ionic intermediates while maintaining reasonable reaction rates (1.8 × 10⁻³ M⁻¹s⁻¹) [9]. The activation energy in acetonitrile (48.7 kilojoules per mole) remains within acceptable ranges for industrial applications [9].
Mixed solvent systems, particularly dichloromethane-acetonitrile combinations (1:1 ratio), offer synergistic advantages that optimize both reaction kinetics and product solubility [10]. These binary mixtures exhibit reaction rate constants of 2.8 × 10⁻³ M⁻¹s⁻¹ and activation energies of 46.5 kilojoules per mole, representing optimal compromises between reaction efficiency and practical considerations [9]. The enhanced solubility of the target compound in mixed solvent systems (10.4 milligrams per milliliter) facilitates product isolation and purification [9].
Toluene demonstrates exceptional performance for reactions requiring nonpolar conditions, exhibiting the highest reaction rate constants (4.1 × 10⁻³ M⁻¹s⁻¹) and lowest activation energies (42.8 kilojoules per mole) among the solvents studied [7] [9]. The low polarity of toluene (polarity index 2.4) favors the formation of neutral intermediates while suppressing competitive ionic pathways [7]. However, the limited solubility of polar substrates in toluene (3.1 milligrams per milliliter) restricts its applicability to specific reaction conditions [9].
Polar protic solvents such as ethanol and water demonstrate significantly reduced reaction rates due to competitive hydrogen bonding interactions that stabilize starting materials and destabilize transition states [9]. Water exhibits the lowest reaction rate constant (1.2 × 10⁻⁴ M⁻¹s⁻¹) and highest activation energy (62.1 kilojoules per mole), making it unsuitable for efficient synthesis under standard conditions [9].
Temperature-dependent kinetic studies reveal that the Arrhenius parameters vary significantly with solvent choice, reflecting different solvation mechanisms for transition states [9]. The pre-exponential factors range from 10⁸ to 10¹² M⁻¹s⁻¹, with higher values observed in polar solvents due to increased entropy of activation [9]. These findings guide the selection of optimal reaction temperatures for each solvent system, typically requiring 20-30 degrees Celsius lower temperatures in dichloromethane compared to dimethylformamide [9].
The transition from laboratory-scale synthesis to industrial production of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea presents numerous technical and economic challenges that require systematic optimization of process parameters [11] [12]. These challenges encompass reactor design, heat management, material handling, and environmental compliance considerations that significantly impact production feasibility and costs.
Temperature control represents the most critical challenge in large-scale production due to the highly exothermic nature of urea formation reactions [9] [13]. The heat of reaction for thiocarbonyldiimidazole-mediated coupling typically ranges from 150-200 kilojoules per mole, requiring efficient heat removal systems to maintain optimal reaction temperatures [9]. Industrial reactors must incorporate continuous heat removal systems, including jacketed vessels with circulating coolant and internal heat exchangers to prevent thermal runaway [13].
The implementation of advanced process control systems becomes essential for large-scale operations, with real-time monitoring of temperature, pressure, and composition parameters [13]. Distributed control systems with cascade temperature control provide the necessary precision to maintain reaction temperatures within ±2 degrees Celsius of target values [13]. The cost impact of these temperature control systems typically represents 15-25 percent of total capital investment [13].
Solvent recovery and recycling present significant economic and environmental challenges, particularly given the large volumes of organic solvents required for industrial production [11]. Dichloromethane recovery requires specialized distillation systems capable of handling chlorinated solvents while meeting stringent environmental emissions standards [11]. The design of efficient distillation columns with high theoretical plate counts (40-60 plates) becomes necessary to achieve recovery efficiencies exceeding 95 percent [11].
Acetonitrile recovery presents additional challenges due to its tendency to form azeotropes with water and other polar impurities [11]. Azeotropic distillation or extractive distillation techniques may be required, increasing both capital and operating costs by 10-18 percent compared to simple distillation [11]. The development of solvent-free or aqueous processes represents an attractive alternative for minimizing these challenges [11].
Waste management and byproduct handling constitute major challenges due to the formation of thiourea-containing waste streams that require specialized treatment [4]. The decomposition of thiocarbonyldiimidazole generates imidazole-containing aqueous waste that cannot be discharged without treatment [4]. Thermal treatment facilities capable of destroying sulfur-containing organics at temperatures exceeding 1000 degrees Celsius may be required, representing 20-30 percent of total waste management costs [4].
Product isolation and purification on large scales require the development of efficient solid-liquid separation techniques capable of handling the relatively low solubility of the target compound [14]. Centrifugation enhancement through the use of high-speed continuous centrifuges can improve separation efficiency while reducing processing times [14]. However, the implementation complexity remains moderate due to the need for specialized equipment and operator training [14].
Process safety considerations become paramount when handling toxic reagents such as thiocarbonyldiimidazole and chlorinated solvents on industrial scales [10]. Closed-loop systems with vapor recovery and emergency containment systems are essential for preventing worker exposure and environmental releases [10]. The cost impact of comprehensive safety systems typically represents 25-40 percent of total project investment but is essential for regulatory compliance and safe operation [10].
Quality control systems must be designed to monitor multiple impurity streams simultaneously, requiring online analytical instrumentation such as high-performance liquid chromatography and mass spectrometry [10]. The implementation of process analytical technology enables real-time optimization of reaction conditions while ensuring product quality specifications are maintained [10]. These systems typically require 12-20 percent of total project investment but provide essential process monitoring capabilities [10].
The purification of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea requires careful selection of techniques that maximize recovery yields while achieving the stringent purity requirements necessary for pharmaceutical and research applications [14] [15]. The moderate solubility characteristics and tendency toward polymorphism of the target compound necessitate specialized purification strategies that balance efficiency, cost, and scalability considerations.
Recrystallization from ethanol-water mixtures emerges as the primary purification technique for large-scale applications, offering excellent recovery yields (85-95 percent) and high purity levels (95-99 percent) [14]. The process involves dissolving the crude product in hot ethanol (78-82 degrees Celsius) followed by controlled addition of water to achieve a composition of approximately 70:30 ethanol:water [14]. The resulting solution undergoes slow cooling at rates of 0.5-1.0 degrees Celsius per hour to promote formation of well-defined crystals [14].
Optimization studies demonstrate that the ethanol-to-water ratio critically influences both yield and purity outcomes [14]. Higher water content (40-50 percent) improves purity by reducing co-crystallization of impurities but decreases recovery yields due to increased product solubility [14]. The optimal composition represents a compromise that achieves 90-95 percent recovery with 97-99 percent purity [14]. Seeding with high-quality crystals can improve reproducibility and reduce induction times for nucleation [14].
Column chromatography using silica gel with hexane-ethyl acetate gradients provides superior purity (90-98 percent) but suffers from reduced scalability and higher costs [16]. The optimal mobile phase composition begins with 80:20 hexane:ethyl acetate and progresses to 60:40 over the course of the separation [16]. Preparative-scale columns with 5-10 centimeter diameters can process 10-50 gram batches with processing times of 4-8 hours [16]. However, the high solvent consumption and labor requirements limit applicability to laboratory-scale operations [16].
Liquid-liquid extraction techniques offer excellent scalability for large-scale applications while providing good recovery yields (75-90 percent) and acceptable purity levels (85-95 percent) [16]. The process typically involves partitioning between dichloromethane and aqueous phases with pH adjustment to optimize distribution coefficients [16]. Basic conditions (pH 9-10) favor extraction of the target compound into organic phases while leaving acidic impurities in the aqueous phase [16].
Continuous extraction apparatus can process large volumes efficiently, with residence times of 2-6 hours depending on partition coefficients and desired purity levels [16]. The technique proves particularly effective for removing inorganic salts and highly polar impurities that contaminate the product during synthesis [16]. Counter-current extraction systems provide enhanced separation efficiency while minimizing solvent consumption [16].
Crystallization from mixed solvent systems, particularly methanol-diethyl ether combinations, provides an effective compromise between yield and purity for medium-scale applications [14]. The process involves dissolving the crude product in methanol at elevated temperature (50-60 degrees Celsius) followed by slow addition of diethyl ether to induce crystallization [14]. The optimal methanol-to-ether ratio of 40:60 provides recovery yields of 88-96 percent with purity levels of 96-99 percent [14].
Sublimation techniques offer exceptional purity (98-99.8 percent) for small-scale applications but suffer from low recovery yields (60-80 percent) due to thermal decomposition at the required temperatures [15]. The process requires vacuum conditions (0.1-1.0 torr) and temperatures of 120-140 degrees Celsius, approaching the thermal stability limits of the target compound [15]. Despite the limitations, sublimation provides an effective final purification step for preparing ultrahigh-purity materials for analytical applications [15].
Precipitation techniques using anti-solvents such as hexane provide rapid and cost-effective purification for large-scale applications [16]. The process involves dissolving the crude product in dichloromethane followed by slow addition of hexane to induce precipitation [16]. Recovery yields of 80-92 percent with purity levels of 90-96 percent can be achieved with processing times of 1-3 hours [16]. The technique proves particularly effective for removing less polar impurities that remain dissolved in the hexane-rich supernatant [16].